molecular formula C14H12N2O B8528986 (4-Phenoxyanilino)methylcyanide

(4-Phenoxyanilino)methylcyanide

Cat. No.: B8528986
M. Wt: 224.26 g/mol
InChI Key: MYYHVBWKYKFZDZ-UHFFFAOYSA-N
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Description

(4-Phenoxyanilino)methylcyanide is a synthetic organic compound featuring a 4-phenoxyanilino group (an aniline derivative with a phenoxy substituent at the para position) attached to a cyanomethyl group (-CH2CN). The compound’s structure combines electron-rich aromatic systems with a reactive cyano group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or functionalized polymers.

The 4-phenoxyanilino moiety enhances lipophilicity and steric bulk, which can influence solubility and binding interactions in supramolecular or biological systems. The cyano group offers sites for nucleophilic addition or hydrolysis, enabling transformations into carboxylic acids, amides, or tetrazole rings. Such properties align with its use in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(4-phenoxyanilino)acetonitrile

InChI

InChI=1S/C14H12N2O/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,16H,11H2

InChI Key

MYYHVBWKYKFZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Phenoxyanilino)methylcyanide with key analogs reported in the literature:

Compound Name Molecular Formula Functional Groups Key Substituents Applications/Properties Reference
This compound C13H11N2O Cyano, Anilino, Phenoxy Cyanomethyl Synthetic intermediate N/A
1-(4-Methylphenyl)-3-(4-phenoxyanilino)-1-propanone C22H21NO2 Ketone, Anilino, Phenoxy 4-Methylphenyl Charge-transfer materials
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone C21H18N2O4 Ketone, Anilino, Phenoxy, Nitro 3-Nitrophenyl Polarizability studies
5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile C17H17N3O3 Cyano, Acetyl, Amino, Methoxy Pyran ring, 4-Methoxyphenyl Heterocyclic synthesis
3,4,5-Trimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide C28H30N2O6 Amide, Phenoxy, Trimethoxy Branched alkyl chain Pharmaceutical research

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